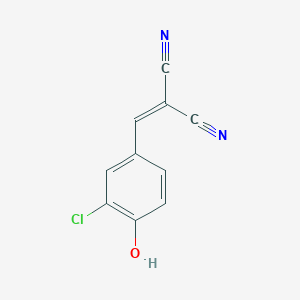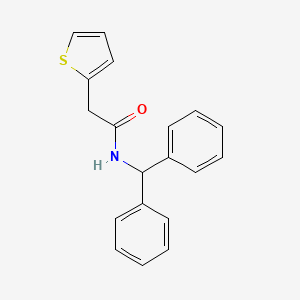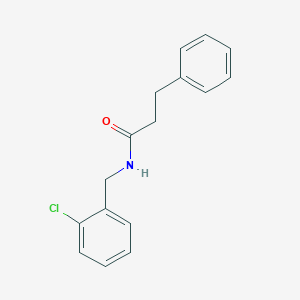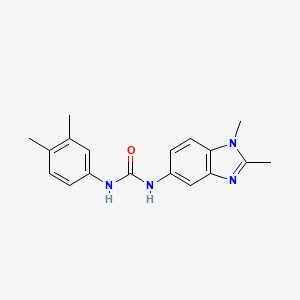![molecular formula C19H22ClN3O B5861523 4-(4-chlorophenyl)-N-[1-(3-methoxyphenyl)ethylidene]-1-piperazinamine](/img/structure/B5861523.png)
4-(4-chlorophenyl)-N-[1-(3-methoxyphenyl)ethylidene]-1-piperazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-chlorophenyl)-N-[1-(3-methoxyphenyl)ethylidene]-1-piperazinamine is a chemical compound that belongs to the class of piperazinamines. This compound is also known as Trazodone, which is a medication used to treat depression. Trazodone is a prescription drug that works by increasing the levels of serotonin in the brain, which is a neurotransmitter that regulates mood, appetite, and sleep.
作用機序
The mechanism of action of 4-(4-chlorophenyl)-N-[1-(3-methoxyphenyl)ethylidene]-1-piperazinamine involves its ability to block the reuptake of serotonin in the brain. This results in increased levels of serotonin, which helps to regulate mood, appetite, and sleep. Additionally, it has been shown to interact with other neurotransmitters, such as norepinephrine and dopamine, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
4-(4-chlorophenyl)-N-[1-(3-methoxyphenyl)ethylidene]-1-piperazinamine has various biochemical and physiological effects. It has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain, which can improve mood and reduce anxiety. It has also been shown to have anti-inflammatory and analgesic effects, which may be useful in the treatment of pain and inflammation.
実験室実験の利点と制限
One advantage of using 4-(4-chlorophenyl)-N-[1-(3-methoxyphenyl)ethylidene]-1-piperazinamine in lab experiments is its well-established mechanism of action. This allows researchers to study its effects on specific neurotransmitter systems and pathways. Additionally, it has been extensively studied in clinical trials, which provides a wealth of information on its safety and efficacy. One limitation of using this compound in lab experiments is its potential for side effects, such as drowsiness, dizziness, and dry mouth. Researchers must be careful to control for these effects when studying the compound.
将来の方向性
There are many future directions for the study of 4-(4-chlorophenyl)-N-[1-(3-methoxyphenyl)ethylidene]-1-piperazinamine. One area of research could focus on its potential use in the treatment of other psychiatric disorders, such as bipolar disorder and schizophrenia. Another area of research could investigate its potential use in the treatment of pain and inflammation. Additionally, future studies could explore the potential for developing new compounds based on the structure of 4-(4-chlorophenyl)-N-[1-(3-methoxyphenyl)ethylidene]-1-piperazinamine that may have improved therapeutic properties.
合成法
The synthesis of 4-(4-chlorophenyl)-N-[1-(3-methoxyphenyl)ethylidene]-1-piperazinamine involves the condensation reaction of 4-chlorobenzaldehyde and 3-methoxyphenylethylamine with piperazine. The reaction is carried out in the presence of a catalyst such as acetic acid or hydrochloric acid. The resulting product is then purified using recrystallization or chromatography techniques.
科学的研究の応用
4-(4-chlorophenyl)-N-[1-(3-methoxyphenyl)ethylidene]-1-piperazinamine has various scientific research applications. In addition to its use as an antidepressant, it has been studied for its potential use in the treatment of other psychiatric disorders, such as anxiety and insomnia. It has also been investigated for its anti-inflammatory, analgesic, and anticonvulsant properties.
特性
IUPAC Name |
N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(3-methoxyphenyl)ethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-15(16-4-3-5-19(14-16)24-2)21-23-12-10-22(11-13-23)18-8-6-17(20)7-9-18/h3-9,14H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDIVFCTYGWREE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN1CCN(CC1)C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenoxy)-N'-[(4-methoxyphenyl)acetyl]acetohydrazide](/img/structure/B5861444.png)

![N-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5861473.png)
![7H-benzo[e]perimidin-7-one](/img/structure/B5861479.png)




![2-chloro-4,5-difluoro-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5861518.png)
![1-(4-bromophenyl)-5-{[(4-fluorophenyl)sulfonyl]methyl}-1H-tetrazole](/img/structure/B5861527.png)



